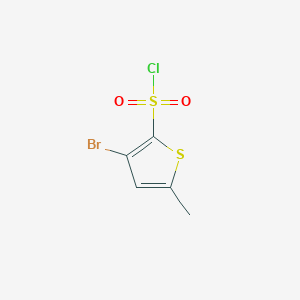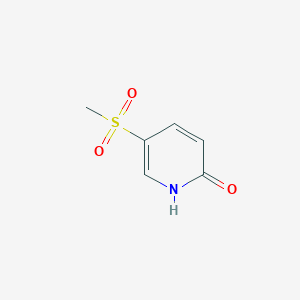
Cloruro de 3-bromo-5-metiltiofeno-2-sulfonilo
Descripción general
Descripción
3-Bromo-5-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-Bromo-5-methylthiophene-2-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride typically involves the bromination of 5-methylthiophene followed by chlorosulfonation. The reaction conditions include the use of bromine (Br2) and sulfuric acid (H2SO4) under controlled temperatures to ensure the selective introduction of the bromine and sulfonyl chloride groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that allows for the efficient and scalable synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride. This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or thiols.
Substitution: Generation of sulfonamides or esters.
Mecanismo De Acción
The mechanism by which 3-Bromo-5-methylthiophene-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or esters. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
3-Bromo-5-methylthiophene-2-sulfonyl chloride is unique due to its specific structural features. Similar compounds include:
3-Chloro-5-methylthiophene-2-sulfonyl chloride: Similar reactivity but with a chlorine atom instead of bromine.
5-Methylthiophene-2-sulfonyl chloride: Lacks the bromine atom, resulting in different chemical properties.
3-Bromo-2-thiophenesulfonyl chloride: Different position of the bromine atom on the thiophene ring.
These compounds share similarities in their sulfonyl chloride functionality but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
3-bromo-5-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGMJIULMWORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)






![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

